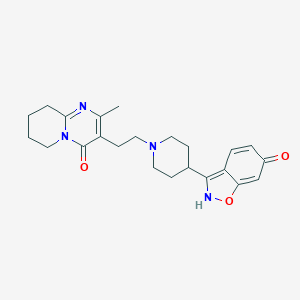

6-Desfluoro-6-hidroxi Risperidona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of risperidone involves multiple steps, starting from 4-piperidinecarboxylic acid. Through a series of reactions including protection, chlorination, Friedel-Crafts acylation, deprotection, oximation, cyclization, and salt formation, the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is formed. This intermediate then undergoes condensation with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyridopyrimidin-4-one to yield risperidone, with an overall yield of 21.5% (Cheng Mao-sheng, 2007).

Molecular Structure Analysis

Risperidone's molecular structure is characterized by high binding affinity for 5-hydroxytryptamine2 (5-HT2) receptors and dopamine-D2 receptors, as evidenced by in vitro receptor binding studies and neurotransmitter uptake profile investigations (J. Leysen et al., 1988). Its active metabolite, 9-hydroxyrisperidone, plays a significant role in its pharmacological activity.

Chemical Reactions and Properties

The chemical properties of risperidone and its metabolites, including 9-hydroxyrisperidone, have been extensively studied. For instance, the different enantioselective hydroxylation of risperidone by human CYP2D6 and CYP3A4 enzymes highlights the metabolic pathway and chemical reactivity of the compound (N. Yasui‐Furukori et al., 2001).

Physical Properties Analysis

Analytical methods such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) have been developed to determine risperidone and 9-hydroxyrisperidone in human plasma, showcasing the physical properties related to its detection and quantification (D. Moody et al., 2004).

Chemical Properties Analysis

The interaction of risperidone and 9-hydroxyrisperidone with neurotransmitter receptors, including their affinity for serotonin 5-HT2 and dopamine D2 receptors, is pivotal to understanding their chemical properties and therapeutic potential. Risperidone's balanced serotonin-dopamine antagonism is a hallmark of its pharmacological profile (J. Leysen et al., 1994).

Aplicaciones Científicas De Investigación

Investigación neurológica

“6-Desfluoro-6-hidroxi Risperidona” se utiliza en la investigación neurológica . Es parte de los productos químicos de investigación neurológica y estándares analíticos .

Dolor e inflamación

Este compuesto también se utiliza en el área de investigación del Dolor e Inflamación . Ayuda a comprender los mecanismos del dolor y la inflamación y a desarrollar posibles estrategias terapéuticas .

Neurotransmisión

Juega un papel en el estudio de la neurotransmisión , que es el proceso por el cual las moléculas de señalización son liberadas por una neurona y se unen y activan los receptores de otra neurona .

Nocicepción

“this compound” se utiliza en la investigación de la nocicepción , que es la respuesta del sistema nervioso sensorial a ciertos estímulos dañinos o potencialmente dañinos .

Memoria, aprendizaje y cognición

Este compuesto se utiliza en la investigación de la Memoria, el Aprendizaje y la Cognición . Ayuda a comprender los procesos de formación de la memoria y el aprendizaje y a estudiar las funciones cognitivas

Direcciones Futuras

Mecanismo De Acción

Target of Action

6-Desfluoro-6-hydroxy Risperidone primarily targets serotonin (5-HT2) and dopamine (D2) receptors . These receptors play a crucial role in neurotransmission, nociception, and various neurological conditions such as Alzheimer’s, Huntington’s, Parkinson’s, and Schizophrenia .

Mode of Action

This inhibition is thought to reduce overactivity of central mesolimbic pathways and mesocortical pathways, which are associated with schizophrenia and various mood disorders .

Biochemical Pathways

The biochemical pathways affected by 6-Desfluoro-6-hydroxy Risperidone involve the neurotransmission processes mediated by dopamine and serotonin . By inhibiting D2 and 5-HT2A receptors, the compound can modulate the activity of these pathways, potentially altering neuronal firing and regulation of mitochondrial function .

Result of Action

The molecular and cellular effects of 6-Desfluoro-6-hydroxy Risperidone’s action are likely to be a reduction in the overactivity of central mesolimbic and mesocortical pathways . This could result in alleviation of symptoms associated with conditions like schizophrenia and mood disorders .

Análisis Bioquímico

Biochemical Properties

6-Desfluoro-6-hydroxy Risperidone is involved in biochemical reactions related to the neurotransmission process . It interacts with serotonin (5-HT2) and dopamine (D2) receptors. The nature of these interactions is antagonistic.

Cellular Effects

It is known that its parent compound, Risperidone, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that its parent compound, Risperidone, has been studied for its long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that its parent compound, Risperidone, has been studied in rodent models .

Metabolic Pathways

6-Desfluoro-6-hydroxy Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone (9-OH-RIP), to a lesser extent by CYP3A4 and CYP3A5 .

Propiedades

IUPAC Name |

3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZACMPMNDRKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611880 |

Source

|

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106266-11-9 |

Source

|

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)